3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Synthetic Methodology Cross-Coupling Halogen Reactivity

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 2054953-66-9) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core, an iodine atom at the 3-position, and a 4-nitropyrazol-1-yl group at the 6-position. This scaffold is a privileged structure in kinase inhibitor design, with pyrazolo[1,5-a]pyrimidines acting as ATP-competitive and allosteric inhibitors of key protein kinases, including EGFR and IRAK4.

Molecular Formula C9H5IN6O2
Molecular Weight 356.083
CAS No. 2054953-66-9
Cat. No. B2357194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
CAS2054953-66-9
Molecular FormulaC9H5IN6O2
Molecular Weight356.083
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H
InChIKeyXRUAYYFNNVKJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 2054953-66-9): Core Properties and Comparator Context


3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 2054953-66-9) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core, an iodine atom at the 3-position, and a 4-nitropyrazol-1-yl group at the 6-position [1]. This scaffold is a privileged structure in kinase inhibitor design, with pyrazolo[1,5-a]pyrimidines acting as ATP-competitive and allosteric inhibitors of key protein kinases, including EGFR and IRAK4 [2]. The compound distinguishes itself from common 3-halo analogs (e.g., 3-bromo and 3-chloro derivatives) and from 3-unsubstituted or 3-methyl variants through the unique combination of a heavy halogen at C3 and a nitroaryl moiety at C6, both of which critically influence cross-coupling reactivity and potential target engagement.

Why 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Common Analogs


Generic substitution with simpler 3-halo (Cl, Br) or 3-unsubstituted pyrazolo[1,5-a]pyrimidines fails because the 3-iodo substituent provides markedly higher reactivity in palladium-catalyzed cross-coupling reactions, enabling a broader scope of C–C bond formations under milder conditions than its bromo or chloro counterparts [1]. Furthermore, the 6-(4-nitropyrazol-1-yl) group is a non-trivial pharmacophoric element that appears in patented IRAK4 inhibitor scaffolds and is not present in off-the-shelf 3-halo pyrazolo[1,5-a]pyrimidine building blocks, meaning that a procurement choice of a simpler analog would necessitate a separate, potentially low-yielding, N-arylation step to install this motif [2].

Quantitative Differentiation Evidence for 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine


Superior Oxidative Addition Reactivity of C3–I vs C3–Br in Cross-Coupling

The C3–I bond in 3-iodo pyrazolo[1,5-a]pyrimidines exhibits faster oxidative addition to Pd(0) catalysts compared to the C3–Br bond, translating into higher yields and shorter reaction times for Sonogashira and Suzuki–Miyaura couplings. In a representative class-level study, 3-iodo-substrates gave isolated yields of >85% for Sonogashira coupling with phenylacetylene, while the analogous 3-bromo derivative required longer reaction times (8 h vs 2 h) and afforded ~70% yield [1]. This trend is consistent with the lower bond dissociation energy (C–I ~50–55 kcal/mol vs C–Br ~65–70 kcal/mol) and the superior leaving-group ability of iodide [2].

Synthetic Methodology Cross-Coupling Halogen Reactivity

Iodo-Specific Advantage in Sonogashira-Dependent PET Tracer Synthesis

In the synthesis of TSPO PET ligands, the iodinated pyrazolo[1,5-a]pyrimidine intermediate enabled selective and high-yielding Sonogashira coupling to install fluoroalkyl/fluoroalkynyl groups, giving subnanomolar affinity ligands (Ki = 0.37–0.86 nM) comparable to the reference DPA-714 (Ki = 0.91 nM). Attempts to use the 3-bromo analog resulted in incomplete conversion and required chromatography to remove the unreacted starting material, reducing the overall yield [1]. This demonstrates that the 3-iodo group is critical not only for yield but also for maintaining the high purity required for in vivo imaging agents.

Positron Emission Tomography Sonogashira Coupling TSPO Ligands

Pre-installed 6-(4-Nitropyrazol-1-yl) Motif Avoids Low-Yielding Late-Stage N-Arylation

The 6-(4-nitropyrazol-1-yl) substituent in the target compound is a direct structural component of multiple potent IRAK4 inhibitors exemplified in patent disclosures [1]. Installing this moiety via a late-stage Ullmann or Buchwald-Hartwig N-arylation on a simple 6-unsubstituted pyrazolo[1,5-a]pyrimidine typically proceeds with ~30–50% yield due to poor nucleophilicity of the pyrazole nitrogen. In contrast, using the pre-functionalized 3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine eliminates this step entirely, enabling a convergent synthetic route that avoids the yield penalty [2].

Process Chemistry N-Arylation IRAK4 Inhibitors

Procurement-Driven Application Scenarios for 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine


IRAK4 Inhibitor Lead Optimization Programs

The compound serves as a direct intermediate for IRAK4 inhibitor series that rely on a 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine core. The pre-installed nitro group enables subsequent reduction to the aniline for amide coupling, a common strategy in patent US-9255110-B2 and US-10988478-B1 to generate potent anti-inflammatory candidates [1]. Procuring this advanced intermediate can accelerate library synthesis by 4–5 steps relative to starting from 6-unsubstituted precursors.

Development of TSPO PET Imaging Agents

The 3-iodo functionality is essential for the one-step Sonogashira installation of 18F-labeled fluoroalkynyl motifs, as demonstrated in the synthesis of high-affinity TSPO ligands for neuroinflammation imaging [2]. The compound's dual-halogen design (I for coupling, NO2 for potential reduction to amine for further functionalization) makes it uniquely suited for modular PET tracer development.

Diversification of Kinase-Focused Compound Libraries

Medicinal chemists building pyrazolo[1,5-a]pyrimidine-based kinase libraries can use this compound as a central diversification point. The 3-iodo group allows sequential Suzuki/Sonogashira couplings to introduce aryl/alkynyl substituents, while the 6-nitropyrazole can be reduced to an amine for amide or sulfonamide formation, enabling two orthogonal vectors of chemical space exploration [3].

Quote Request

Request a Quote for 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.